3-(2-((2-(2,6-二氧代哌啶-3-基)-1,3-二氧代异吲哚啉-4-基)氨基)乙氧基)丙酸
货号 B2863139
CAS 编号:
2139348-60-8
分子量: 389.364
InChI 键: GXCGXOBFROXMLV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound, also known by its CAS No. 2225148-47-8, has a molecular weight of 375.38 and a molecular formula of C18H21N3O6 .
Synthesis Analysis
Based on the information available, the synthesis of this compound or its derivatives involves several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 375.38 and a molecular formula of C18H21N3O6 . It is related to 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include several steps of substitution, click reaction, and addition reaction .科学研究应用
免疫调节应用
- 免疫抑制活性:霉酚酸 (MPA) 的衍生物,包括指定化合物,已在免疫抑制治疗中显示出前景。与 MPA 和沙利度胺相比,这些化合物表现出降低促炎细胞因子的增强能力,在混合淋巴细胞反应测定中具有更高的活性,且细胞毒性更低。这表明在预防同种异体移植排斥反应和治疗自身免疫性疾病中具有潜在用途 (Barbieri 等,2017)。
抗菌和抗氧化应用
- 抗菌活性:该化合物的某些衍生物已显示出对革兰氏阳性菌和革兰氏阴性菌菌株的敏感性。这表明在开发新的抗菌剂中具有潜在应用 (Al-farhan 等,2011)。
- 抗氧化活性:新型衍生物表现出显着的抗氧化活性,超过了抗坏血酸等众所周知的抗氧化剂。这表明在管理氧化应激相关疾病中具有潜在用途 (Tumosienė 等,2020)。
合成和化学性质
- 合成技术:该化合物已通过微波辐射和固态反应等多种方法合成,展示了其化学多功能性和在各种药物应用中的潜力 (Bhatti 等,2012)。
药物开发潜力
- 药物合成中间体:该化合物作为合成其他药理活性化合物的中间体,说明了其在药物开发过程中的重要性 (Zhou 等,2011)。
属性
IUPAC Name |
3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O7/c22-13-5-4-12(16(25)20-13)21-17(26)10-2-1-3-11(15(10)18(21)27)19-7-9-28-8-6-14(23)24/h1-3,12,19H,4-9H2,(H,23,24)(H,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCGXOBFROXMLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid |
Citations
For This Compound
5
Citations
H Lee, JY Lee, H Jang, HY Cho, M Kang… - European Journal of …, 2023 - Elsevier
Targeted protein degradation (TPD) technology, such as proteolysis-targeting chimera (PROTAC), has become a new therapeutic modality. However, the degradation of undruggable …
Number of citations: 3
www.sciencedirect.com
E Marini, M Marino, G Gionfriddo, F Maione, M Pandini… - Molecules, 2022 - mdpi.com
BRAF is a serine/threonine kinase frequently mutated in human cancers. BRAF V600E mutated protein is targeted through the use of kinase inhibitors which are approved for the …
Number of citations: 3
www.mdpi.com
H Liu, X Ding, L Liu, Q Mi, Q Zhao, YB Shao… - European Journal of …, 2021 - Elsevier
Protein degradation is a promising strategy for drug development. Proteolysis-targeting chimeras (PROTACs) hijacking the E3 ligase cereblon (CRBN) exhibit enormous potential and …
Number of citations: 26
www.sciencedirect.com
L Chen, Y Chen, C Zhang, B Jiao, S Liang… - Journal of Medicinal …, 2020 - ACS Publications
We report compounds 5 (CG416) and 6 (CG428) as two first-in-class tropomyosin receptor kinase (TRK) degraders that target the intracellular kinase domain of TRK. Degraders 5 and 6 …
Number of citations: 28
pubs.acs.org
Y Xiong, KA Donovan, NA Eleuteri, N Kirmani… - Cell chemical …, 2021 - cell.com
Targeted protein degradation refers to the use of small molecules that recruit a ubiquitin ligase to a target protein for ubiquitination and subsequent proteasome-dependent degradation. …
Number of citations: 38
www.cell.com
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别